molecular formula C6H10IN3O2S B2497825 3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide CAS No. 1946817-01-1

3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No. B2497825
CAS RN: 1946817-01-1
M. Wt: 315.13
InChI Key: GPEXXYYXKLZMEJ-UHFFFAOYSA-N
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Description

“3-Iodo-1-propan-2-ylpyrazole-4-sulfonamide” is a chemical compound with a molecular weight of 236.06 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cyclooxygenase-2 Inhibitors : A study by Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib, a drug in clinical trials for rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Carbonic Anhydrase Inhibition

  • Metal Complexes and Inhibition Studies : Büyükkıdan et al. (2017) synthesized metal complexes with pyrazole-based sulfonamide and studied their inhibitory activity on human erythrocyte carbonic anhydrase isozymes I and II, showing effective inhibition (Büyükkıdan et al., 2017).
  • Pyrazoline Benzensulfonamides as Inhibitors : A study by Ozmen Ozgun et al. (2019) involved synthesizing pyrazoline benzensulfonamides and evaluating their inhibition potency against human CA isoenzymes and acetylcholinesterase enzyme. These compounds showed potential as novel inhibitors with low cytotoxicity (Ozmen Ozgun et al., 2019).

Synthetic Methods and Applications

  • Parallel Medicinal Chemistry Method : Tucker et al. (2015) developed a method for the synthesis of pyrazole-4-sulfonamides using a sulfur-functionalized aminoacrolein derivative, demonstrating the utility of this approach in efficiently synthesizing heterocyclic sulfonyl chlorides, fluorides, and sulfonamides (Tucker et al., 2015).
  • Lewis Base Catalyzed Synthesis : Zhu et al. (2013) reported a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, highlighting a novel method for the creation of these compounds (Zhu et al., 2013).

Antibacterial and Antiproliferative Activities

  • Antibacterial and Antioxidant Candidates : Variya et al. (2019) synthesized novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives with promising antibacterial and antioxidant properties (Variya et al., 2019).
  • Antimicrobial Agents : Azab et al. (2013) aimed to synthesize new heterocyclic compounds with sulfonamido moieties for use as antibacterial agents, creating various derivatives with high activities (Azab et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEXXYYXKLZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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